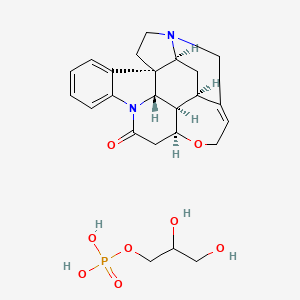
2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, including leukemia and lymphoma. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these types of cancer.
Wirkmechanismus
2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one selectively binds to the BH3 binding groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. This mechanism of action is different from other BCL-2 inhibitors, which target multiple anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to tumor regression in preclinical and clinical studies. In addition, this compound has shown minimal toxicity in non-cancerous cells, indicating its potential as a selective cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one is its selectivity for BCL-2, which allows for targeted cancer therapy with minimal toxicity to healthy cells. However, one limitation is the potential for drug resistance, as cancer cells may develop mutations in BCL-2 or other anti-apoptotic proteins.
Zukünftige Richtungen
For 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one research include the exploration of combination therapies with other cancer drugs, the development of biomarkers to predict response to this compound, and the investigation of this compound resistance mechanisms. Additionally, this compound may have potential applications in other types of cancer beyond CLL and B-cell lymphomas.
Synthesemethoden
The synthesis of 2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one involves several steps, including the condensation of 2-amino-3-benzothiazole with ethyl 2-bromoacetate, followed by the reaction with morpholine and the subsequent deprotection of the resulting intermediate. The final step involves the reaction of the intermediate with 2,4-dichloro-5-methylpyrimidine to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-benzothiazol-2-yl-1-(2-morpholin-4-ylethyl)-2-pyrrolin-4-one has been the subject of numerous preclinical and clinical studies, with promising results in the treatment of various types of cancer. In preclinical studies, this compound has been shown to induce apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic protein BCL-2. In clinical studies, this compound has shown significant activity in patients with relapsed/refractory chronic lymphocytic leukemia (CLL) and other B-cell lymphomas.
Eigenschaften
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c18-16-15(17-19-12-3-1-2-4-14(12)24-17)13(22)11-21(16)6-5-20-7-9-23-10-8-20/h1-4,18,22H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKFYCUHWFHLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2492791.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2492794.png)
![2-(cyclopentylthio)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2492795.png)




![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2492800.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2492801.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2492802.png)
![9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)
![Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B2492804.png)
![(E)-N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2492813.png)